molecular formula C5H2Br2O2S B1266971 2,5-Dibromothiophene-3-carboxylic acid CAS No. 7311-70-8

2,5-Dibromothiophene-3-carboxylic acid

Cat. No. B1266971
CAS RN: 7311-70-8
M. Wt: 285.94 g/mol
InChI Key: PZBUYFPAASJYSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of thiophene-based derivatives, including those similar to 2,5-Dibromothiophene-3-carboxylic acid, often involves Suzuki cross-coupling reactions, as demonstrated in the synthesis of various derivatives from 5-bromothiophene-2-carboxylic acid (Rasool et al., 2020).
  • Another approach for synthesizing related compounds involves transformations of 3-ketotetrahydrothiophenes, as seen in the creation of 3-aminotetrahydrothiophene-3-carboxylic acids (Hatanaka & Ishimaru, 1973).

Molecular Structure Analysis

  • The molecular structures of thiophene derivatives can be characterized through spectral analysis and density functional theory (DFT) calculations, providing insights into their reactivity and stability (Rasool et al., 2020).
  • Studies on similar compounds, like [2,2′-bithiophene]-5-carboxylic acid, have used X-ray crystallography and UV–Vis absorption spectroscopy to understand structural features and electronic properties (Einkauf et al., 2016).

Chemical Reactions and Properties

  • Reactions involving thiophene carboxylic acids can lead to various products, including thienopyridinones and thienopyranones, as seen in reactions involving 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids (Ames & Ribeiro, 1975).
  • The photoremoval of protecting groups from carboxylic acids, like the 2,5-dimethylphenacyl group, demonstrates the chemical reactivity of these compounds under specific conditions (Klan et al., 2000).

Physical Properties Analysis

  • The physical properties of thiophene derivatives, like 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene, have been studied through X-ray structure analysis, revealing unique conformations influenced by intermolecular hydrogen bonding (Barbarella et al., 1996).

Chemical Properties Analysis

  • DFT calculations on carboxylic acid-substituted bithiophenes provide insights into their structural and electronic properties, influencing their reactivity and stability in various chemical environments (Casanovas et al., 2005).
  • The bromination of thiophenes, such as the conversion of 3,4-diaryl-2,5-dihydrothiophenes to 3,4-diaryl-2,5-dibromothiophenes, highlights the role of halogens in modifying the chemical properties of these compounds (Dang & Chen, 2007).

Safety And Hazards

2,5-Dibromothiophene-3-carboxylic acid can cause skin and eye irritation (H315, H319) . Safety measures include washing hands and face thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Future Directions

2,5-Dibromothiophene-3-carboxylic acid has potential applications in the synthesis of polythiophenes, which are of interest in the field of conductive polymers .

properties

IUPAC Name

2,5-dibromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBUYFPAASJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296447
Record name 2,5-dibromothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromothiophene-3-carboxylic acid

CAS RN

7311-70-8
Record name 7311-70-8
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Record name 2,5-dibromothiophene-3-carboxylic acid
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Record name 2,5-Dibromothiophene-3-carboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
SV Baykov, AV Semenov, SI Presnukhina… - Journal of Molecular …, 2022 - Elsevier
The competition between hydrogen (HB) and halogen (HaB) bonding in crystal structures of 2,5-dibromothiophene-3-carboxylic acid derivatives such as amides, esters, hydrazide and …
Number of citations: 1 www.sciencedirect.com
CY Zhou, LT Yan, LN Zhang, XD Ai, TX Li… - … Science, Part A, 2012 - Taylor & Francis
Carboxylate was successfully introduced to the side chains of a polymer through the careful formation of a mono-Grignard reagent from octyl 2,5-dibromothiophene-3-carboxylates at −…
Number of citations: 7 www.tandfonline.com
C Liu, WZ Xu, PA Charpentier - ACS Applied Polymer Materials, 2020 - ACS Publications
Designing new antimicrobial materials that are effective under visible light irradiation without leaching toxic ions is a current challenge for effective disinfection. This work examined the …
Number of citations: 19 pubs.acs.org
M Pomerantz, H Yang, Y Cheng - Macromolecules, 1995 - ACS Publications
Polythiophenes with electron-withdrawing ester groups attached at the 3-position, namely poly (hexyl thiophene-3-carboxylate)(la) and poly (octyl thiophene-3-carboxylate)(lb), have …
Number of citations: 98 pubs.acs.org
J Du, X Bai, S Wang, C Li, E Zhu, C Liu, C Ma, H Guo - Catalysis Letters, 2023 - Springer
The photocatalytic antibacterial method is one of the most effective and “green” methods for treating multidrug resistant (MDR) bacteria-caused infections. The most critical scientific …
Number of citations: 0 link.springer.com
CD McTiernan - 2010 - collectionscanada.gc.ca
The development of new methods for the immobilization of biomolecules onto solid conducting surfaces is important in the advancement of spectro-electrochemical sensors. To prevent …
Number of citations: 2 www.collectionscanada.gc.ca
J Du, R Liu, E Zhu, H Guo, Z Li, C Liu… - Journal of Materials …, 2022 - pubs.rsc.org
The low utilization of visible light and the fast recombination of photogenerated electron–hole pairs are the two intrinsic defects that have hindered the antibacterial applications of TiO2. …
Number of citations: 2 pubs.rsc.org
C Yao, D Cui, Y Zhu, W Xie, S Zhang, G Xu… - New Journal of …, 2019 - pubs.rsc.org
Herein we present a rational strategy for the design of a porous organic structure based on conjugated microporous polymers (CMPs), aiming for the super absorption of CO2. The …
Number of citations: 11 pubs.rsc.org
SV Baykov, SI Presnukhina, AS Novikov… - Crystal Growth & …, 2021 - ACS Publications
A series of 2,5-dibromo-3-R-thiophenes (R = COONa 1, CN 2, CONH 2 3, CON(H)Me 4, CON(H)Bn 5, CON(CH 2 CH 2 ) 2 O 6, CON(H)NH 2 7, CON(H)OH 8) were prepared and …
Number of citations: 7 pubs.acs.org
T Yang, E Zhu, H Guo, J Du, Y Wu, C Liu… - ACS Applied Materials …, 2021 - ACS Publications
Herein, a novel donor–acceptor (D–A) conjugated linear polymeric system, poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-2,5-(3-…
Number of citations: 15 pubs.acs.org

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